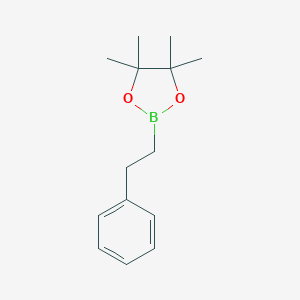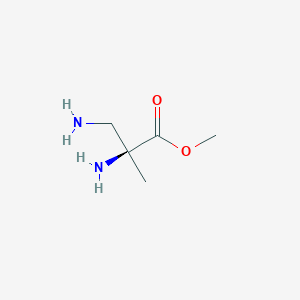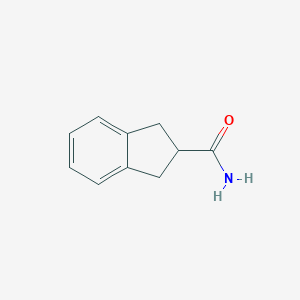
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C14H21BO2 . It is also known by other names such as 2-Phenylethyl-1-boronic acid pinacol ester and Phenethylboronic Acid Pinacol Ester .
Molecular Structure Analysis
The molecular structure of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a 1,3,2-dioxaborolane ring. This ring is substituted with two methyl groups and a phenethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 232.13 g/mol . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The topological polar surface area is 18.5 Ų . The exact mass is 232.1634601 g/mol .Scientific Research Applications
Organic Synthesis
This compound is an important intermediate in organic synthesis . It’s high stability, low toxicity, and high reactivity in various transformation processes make it a valuable tool in the synthesis of complex organic molecules .
Drug Development
Boric acid compounds, such as 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, are often used in the development of new drugs . They can act as enzyme inhibitors or specific ligand drugs . They have been used in the treatment of tumors and microbial infections .
Anti-Cancer Applications
In the 1980s, the first anti-cancer drug based on boric acid was synthesized . Since then, boric acid compounds have been used in the development of various anti-cancer drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This makes them useful in a variety of research and diagnostic applications .
Drug Delivery Systems
Boronic ester bonds, like those in 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes, and use the formation and rupture of the boronic ester bond in different environments to achieve controlled drug release .
Crystal Engineering
Phenyl borate, which is related to 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, is widely used in crystal engineering . This involves the design and synthesis of complex structures with desired physical or chemical properties .
Molecular Structure Analysis
The compound has been used in the study of molecular structures determined by Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis . This helps in understanding the physical and chemical properties of the compounds .
Preparation of Aryl/Heteroaryl Derivatives
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane is used to prepare aryl/heteroaryl derivatives via the formation of C-C and C-hetero bonds . This is a key step in many organic synthesis processes .
Mechanism of Action
Target of Action
The primary target of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, also known as Phenylboronic acid pinacol ester, is the formation of carbon-carbon (C-C) bonds in organic compounds . It is generally used in metal-catalyzed C-C bond formation reactions .
Mode of Action
This compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes .
Biochemical Pathways
The compound’s action primarily affects the Suzuki-Miyaura reaction pathway, a type of cross-coupling reaction used to form carbon-carbon bonds . The downstream effects include the formation of new organic compounds through C-C bond formation.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new C-C bonds in organic compounds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.
Action Environment
The action, efficacy, and stability of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane are influenced by various environmental factors. These include the presence of a suitable catalyst (such as palladium), the temperature and pressure of the reaction environment, and the presence of other reactants .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLQNRWCBBIVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462681 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165904-22-3 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe the synthesis of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane as outlined in the abstract?
A2: The abstract describes the synthesis of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane (1) from 2-phenyl-1-ethylboronic acid and pinacol. [] The reaction occurs in the presence of magnesium sulfate (drying agent) and tert-butyl methyl ether as a solvent. The reaction mixture is stirred at room temperature for 16 hours under a nitrogen atmosphere. The provided excerpt includes a reaction scheme depicting the transformation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)


![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)